1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol

Catalog No.
S7379068
CAS No.
M.F
C17H26N2O3S
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethy...

Product Name

1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol

IUPAC Name

1-(2-cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C17H26N2O3S/c20-17(14-16-6-1-2-10-18-16)8-11-19(12-9-17)23(21,22)13-7-15-4-3-5-15/h1-2,6,10,15,20H,3-5,7-9,11-14H2

InChI Key

GMXGDEQPXRNTIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCS(=O)(=O)N2CCC(CC2)(CC3=CC=CC=N3)O
CBEP is a synthetic compound that belongs to the category of piperidinols. It is a highly potent and selective inhibitor of the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, such as inflammation, nociception, and cancer. CBEP has been shown to modulate GPR35 activity by binding to the receptor and reducing its signaling. Due to its potential therapeutic implications, CBEP has become a subject of extensive research in recent years.
CBEP has a molecular formula of C21H31N3O3S and a molecular weight of 417.56 g/mol. It is a white to off-white crystalline powder with a melting point of 181-185°C. CBEP is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) and sparingly soluble in water.
The synthesis of CBEP involves the reaction of 1,4-dibromobutane with piperidin-4-ol, followed by the reaction of the resulting compound with pyridine-2-carbaldehyde and N-ethyl-N-(3-sulphopropyl)-3-methyl aniline (MESNA). The final compound is then purified using column chromatography. The purity and identity of CBEP are confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Various analytical methods have been developed to detect and quantify CBEP in different matrices. HPLC coupled with UV detection is the most widely used method for the analysis of CBEP in biological fluids or tissue samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used for the analysis of CBEP in complex matrices. NMR is used for the determination of the structure and purity of CBEP.
CBEP has been shown to modulate the activity of GPR35, which is expressed in various tissues, including the gastrointestinal tract, immune system, and nervous system. CBEP has been reported to have anti-inflammatory, analgesic, and anti-cancer activities in pre-clinical studies. However, the exact mechanisms of action of CBEP in these processes are not fully understood.
Several studies have investigated the toxicity and safety profile of CBEP in pre-clinical settings. In general, CBEP has been reported to have low toxicity and no significant adverse effects in animal models. However, more studies are needed to determine the long-term safety and potential side effects of CBEP in humans.
CBEP has potential applications in various fields of research and industry, including drug discovery, pharmacology, and biotechnology. CBEP can be used as a tool compound to study the signaling pathways of GPR35 in different biological processes. CBEP can also be used as a lead compound for the development of novel drugs targeting GPR35 for the treatment of various diseases, such as cancer, inflammatory bowel disease, and chronic pain.
CBEP is a relatively new compound, and its potential applications are still being explored. Several pre-clinical studies have demonstrated the anti-inflammatory and anti-tumor activities of CBEP, but more research is needed to validate its therapeutic potential in human disease.
CBEP has the potential to have a significant impact in various fields of research and industry. Its ability to modulate GPR35 activity makes it an attractive target for the development of novel drugs for the treatment of various diseases. CBEP can also be used as a tool compound to study the signaling pathways of GPR35 in different biological processes, which may lead to better understanding of the role of this receptor in physiology and disease.
Limitations:
One of the limitations of CBEP is its low solubility in water, which may restrict its potential applications in some fields. CBEP is also a synthetic compound, and there may be concerns about its safety and potential side effects in humans.
Despite its potential, there is still much to learn about CBEP. Future research should focus on understanding the mechanisms of action of CBEP in different biological processes and validating its therapeutic potential in human disease. More research is also needed to understand the safety and potential side effects of CBEP in humans. Additionally, improving the solubility and bioavailability of CBEP may expand its potential applications in various fields. Finally, the development of more potent and selective GPR35 inhibitors based on CBEP may lead to the discovery of new drugs for the treatment of various diseases.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

338.16641387 g/mol

Monoisotopic Mass

338.16641387 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

Explore Compound Types